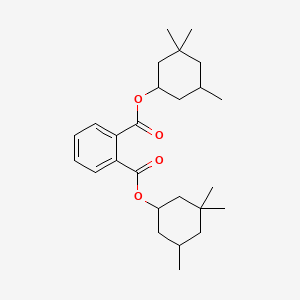

Bis(3,3,5-trimethylcyclohexyl) phthalate

Description

Academic Context and Significance of Bis(3,3,5-trimethylcyclohexyl) Phthalate (B1215562) (TMCHP)

Scope and Objectives of the Research Outline

This article provides a focused overview of the current academic knowledge on Bis(3,3,5-trimethylcyclohexyl) phthalate. The primary objective is to synthesize and present scientifically accurate information strictly adhering to the following sections: chemical and physical properties, synthesis and manufacturing, analytical methods, metabolism and environmental fate, and its ecotoxicological profile. The scope is intentionally narrowed to these core scientific aspects to provide a detailed and uncluttered review for researchers and professionals in environmental science and chemistry. This article aims to serve as a foundational resource, summarizing key research findings and highlighting areas where further investigation is needed.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(3,3,5-trimethylcyclohexyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHBXDPWCKSOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885692 | |

| Record name | 1,2-Bis(3,3,5-trimethylcyclohexyl) 1,2-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37832-65-8 | |

| Record name | 1,2-Bis(3,3,5-trimethylcyclohexyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37832-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC68877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(3,3,5-trimethylcyclohexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis(3,3,5-trimethylcyclohexyl) 1,2-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,3,5-trimethylcyclohexyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of Bis 3,3,5 Trimethylcyclohexyl Phthalate

Bis(3,3,5-trimethylcyclohexyl) phthalate (B1215562) is a diester of phthalic acid and 3,3,5-trimethylcyclohexanol (B90689). Its chemical structure consists of a benzene (B151609) ring with two adjacent carboxylate groups, each esterified with a 3,3,5-trimethylcyclohexyl group. The presence of the bulky and complex cycloaliphatic alcohol moieties distinguishes it from many common linear and branched-chain alkyl phthalates.

| Property | Value |

| Molecular Formula | C26H38O4 |

| Molecular Weight | 414.58 g/mol |

| CAS Number | 37832-65-8 |

| EC Number | 253-682-9 |

| Physical State | Data not readily available, though it is used as a solid plasticizer. google.com |

| Melting Point | Data not readily available. |

| Boiling Point | Data not readily available. |

| Solubility | Data on its solubility in water and other solvents is not widely published. |

This table is based on available data from various chemical information sources. nih.govechemi.comchemblink.com

Synthesis and Manufacturing Processes

The synthesis of phthalate (B1215562) esters, including TMCHP, generally involves the esterification of phthalic anhydride (B1165640) with the corresponding alcohol. For TMCHP, the alcohol reactant is 3,3,5-trimethylcyclohexanol (B90689). This reaction is typically facilitated by heat and can be carried out at atmospheric pressure or under a vacuum to drive the reaction to completion by removing the water byproduct. While specific industrial manufacturing processes for TMCHP are not extensively detailed in publicly available literature, the general principles of phthalate synthesis apply. The reaction can produce a mixture of isomers, such as cis and trans forms of the bis(3,3,5-trimethylcyclohexyl) phthalate, which may have different physical properties and applications. google.com

Analytical Methods for Detection and Quantification

The detection and quantification of phthalate (B1215562) esters in various environmental and biological matrices are crucial for assessing exposure and understanding their environmental fate. While specific methods validated for TMCHP are not as commonly reported as for other phthalates, the analytical techniques employed are generally applicable across the class. These methods typically involve:

Sample Preparation: Extraction from the sample matrix (e.g., water, soil, dust) using techniques like liquid-liquid extraction or solid-phase extraction.

Chromatographic Separation: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the primary techniques used to separate the target analyte from other compounds in the extract.

Detection: Mass spectrometry (MS) is the most common and reliable detection method, providing both quantification and structural confirmation of the analyte.

The selection of the specific analytical method depends on the sample matrix, the required detection limits, and the available instrumentation.

Metabolism and Environmental Fate

Information on the metabolism and environmental fate of Bis(3,3,5-trimethylcyclohexyl) phthalate (B1215562) is limited in the scientific literature. However, based on the general behavior of phthalate esters, some predictions can be made.

Metabolism: In organisms, phthalate esters are typically metabolized through hydrolysis of the ester bonds by carboxylesterases, leading to the formation of the monoester and the corresponding alcohol (3,3,5-trimethylcyclohexanol in this case). The monoester can then be further metabolized. The rate and extent of metabolism can vary significantly between species.

Environmental Fate: The environmental fate of TMCHP is influenced by its physical and chemical properties. Its relatively high molecular weight and predicted low water solubility suggest that it is likely to adsorb to soil and sediment particles. Biodegradation is a potential pathway for the removal of phthalates from the environment, often initiated by microbial hydrolysis of the ester linkages. However, the bulky and branched structure of the 3,3,5-trimethylcyclohexyl group may hinder microbial degradation compared to simpler, linear phthalates.

Ecotoxicological Profile

There is a notable lack of specific ecotoxicological data for Bis(3,3,5-trimethylcyclohexyl) phthalate (B1215562) in the publicly accessible scientific literature. echemi.com General concerns about phthalates as a class include their potential for endocrine disruption and other toxic effects on aquatic and terrestrial organisms. nih.gov However, without specific studies on TMCHP, it is difficult to accurately assess its ecotoxicological profile. Research is needed to determine its potential effects on various organisms and at different trophic levels to understand its environmental risk.

Current Research and Future Directions

Established Synthetic Routes for Phthalate (B1215562) Esters

The synthesis of phthalate esters is a well-established industrial process, primarily centered around the esterification of phthalic anhydride (B1165640) with corresponding alcohols. This section details the general and catalytic approaches used in their production.

General Synthesis from Phthalic Anhydride and Alcohols

The most common method for producing phthalate esters involves a two-step reaction starting with phthalic anhydride and an alcohol. In the case of bis(3,3,5-trimethylcyclohexyl) phthalate, the alcohol used is 3,3,5-trimethylcyclohexanol (B90689).

The process begins with the rapid, non-catalytic, and nearly irreversible reaction of phthalic anhydride with the alcohol to form a monoester. This initial step typically occurs at a lower temperature as the phthalic anhydride dissolves in the alcohol.

Step 1: Monoesterification C₆H₄(CO)₂O + ROH → C₆H₄(CO₂H)CO₂R

Step 2: Diesterification C₆H₄(CO₂H)CO₂R + ROH ⇌ C₆H₄(CO₂R)₂ + H₂O

To drive the equilibrium towards the formation of the diester, the water produced during the reaction is continuously removed, often through azeotropic distillation.

Catalytic Approaches in Phthalate Esterification

The second esterification step is significantly accelerated by the use of catalysts. A variety of catalysts have been employed in the synthesis of phthalate esters, each with its own advantages and disadvantages in terms of reaction rate, yield, and environmental impact.

Commonly used catalysts include:

Brønsted acids: Sulfuric acid and p-toluenesulfonic acid have historically been used. While effective, they can lead to side reactions and corrosion issues, and require neutralization and removal from the final product.

Lewis acids: Metal-based catalysts such as titanates (e.g., tetrabutyl titanate) and tin compounds are widely used in industrial production. They offer good activity and selectivity.

Organocatalysts: More recently, organocatalysts have been explored as greener alternatives.

The choice of catalyst can influence the reaction conditions, such as temperature and pressure, as well as the purity of the final product. For instance, the synthesis of di-n-hexyl phthalate has been studied using both sulfuric acid and tetrabutyl titanate as catalysts, with the reaction order and activation energy differing between the two. researchgate.net

| Catalyst Type | Examples | Key Characteristics |

| Brønsted Acids | Sulfuric acid, p-toluenesulfonic acid | Effective but can be corrosive and lead to side products. |

| Lewis Acids | Tetrabutyl titanate, tin compounds | High activity and selectivity, widely used in industry. |

| Organocatalysts | - | Considered a greener alternative, under investigation. |

Green Chemistry Principles in Phthalate Synthesis Optimization

Development of Eco-Friendly Catalytic Systems

A key focus of green chemistry in phthalate synthesis is the development of catalysts that are less toxic, more efficient, and reusable. This reduces waste and minimizes the environmental impact associated with the catalyst itself.

Research in this area includes:

Solid acid catalysts: Using solid acids can simplify the separation and purification process, as the catalyst can be easily filtered from the reaction mixture and potentially reused. This avoids the neutralization and waste generation associated with homogeneous acid catalysts.

Enzymatic catalysis: While still an emerging area for bulk chemical production, the use of enzymes as catalysts offers high selectivity under mild reaction conditions, reducing energy consumption and byproduct formation.

Benign metal catalysts: The exploration of less toxic and more abundant metal-based catalysts is an ongoing area of research to replace more hazardous traditional catalysts.

Reduction of Environmental Footprint in Production Processes

Beyond the catalyst, several other aspects of the production process can be optimized to reduce its environmental impact. These strategies align with the core principles of green chemistry, such as waste prevention, atom economy, and energy efficiency.

Methods to reduce the environmental footprint include:

Solvent-free synthesis: Conducting reactions without a solvent, or using greener solvents like water or supercritical fluids, can significantly reduce the generation of volatile organic compounds (VOCs) and simplify product purification.

Energy efficiency: Optimizing reaction conditions, such as temperature and pressure, and using more efficient heating methods can lower energy consumption.

Waste reduction and recycling: Implementing processes to recover and reuse unreacted starting materials and catalysts minimizes waste. For example, in some processes, the alcohol coproduced can be recycled and used for starting material production. google.com

Use of renewable feedstocks: While phthalic anhydride is traditionally derived from petroleum-based sources, research is exploring the production of this key starting material from renewable biomass. nih.gov

Exploration of Novel Synthetic Pathways for this compound

While the esterification of phthalic anhydride remains the dominant synthetic route, the field of synthetic chemistry is continually evolving, offering potential new pathways for the synthesis of this compound. A patent exists for a process to produce bis(cis-3,3,5-trimethylcyclohexyl) phthalate, highlighting its relevance as a solid plasticizer. google.com

Potential novel approaches could include:

Transesterification: This method would involve the reaction of a simple dialkyl phthalate, such as dimethyl phthalate, with 3,3,5-trimethylcyclohexanol in the presence of a suitable catalyst. This could be advantageous if the starting dialkyl phthalate is readily available and the removal of the lower-boiling alcohol byproduct is straightforward.

Microwave-assisted synthesis: The use of microwave irradiation can often accelerate reaction rates and improve yields in esterification reactions, potentially leading to a more energy-efficient process.

Flow chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including better temperature control, improved safety for highly exothermic reactions, and the potential for easier scale-up and automation. This approach could be applied to the esterification of 3,3,5-trimethylcyclohexanol with phthalic anhydride.

Catalytic activation of C-H bonds: Advanced catalytic systems that could directly couple phthalic acid with the C-H bonds of the cyclohexane (B81311) ring would represent a highly atom-economical and innovative synthetic route, though this remains a significant synthetic challenge.

Further research and development in these areas could lead to more sustainable and efficient methods for the production of this compound and other valuable chemical compounds.

Design of Stereoselective Synthesis Methods for Isomers

The synthesis of this compound, a phthalic acid ester, involves the reaction of phthalic anhydride with 3,3,5-trimethylcyclohexanol. The structure of the 3,3,5-trimethylcyclohexyl group allows for the existence of stereoisomers, namely cis and trans isomers. The spatial arrangement of the methyl groups relative to the hydroxyl group on the cyclohexane ring dictates the stereochemistry of the resulting alcohol and, consequently, the final phthalate ester.

The selective synthesis of a specific isomer, such as the cis or trans form, is of significant interest as the stereochemistry can influence the physical and chemical properties of the resulting plasticizer. cymitquimica.com This, in turn, can affect its performance in polymer applications. Methods to achieve stereoselectivity often rely on the careful choice of starting materials and reaction conditions. For instance, the stereochemistry of the precursor, 3,3,5-trimethylcyclohexanol, will directly impact the isomeric composition of the final product.

Research into the stereoselective synthesis of related cyclohexyl-containing compounds often employs strategies such as directed hydrogenation or the use of chiral catalysts to favor the formation of one isomer over the other. While specific literature detailing the stereoselective synthesis of this compound is not extensively available in the public domain, the principles of asymmetric synthesis and catalysis are applicable. The characterization and differentiation of these isomers are typically achieved through analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. sigmaaldrich.com

Table 1: Isomers of this compound

| Isomer | CAS Number | Key Identifying Features |

| Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate | 245652-81-7 | White to almost white powder or crystal form. |

| Bis(trans-3,3,5-trimethylcyclohexyl) Phthalate | Not explicitly available | Described as a reactive plasticizer. cymitquimica.com |

| This compound (Isomer mixture) | 37832-65-8 | General CAS for the compound without specified stereochemistry. sigmaaldrich.com |

Investigation of Sustainable Feedstocks and Bio-based Precursors

The growing demand for environmentally friendly and sustainable chemical products has spurred research into the use of bio-based feedstocks for the production of plasticizers. alfa-chemistry.com While this compound is traditionally synthesized from petrochemical sources, the exploration of renewable precursors for its key components, phthalic anhydride and 3,3,5-trimethylcyclohexanol, is an active area of research.

Phthalic anhydride can potentially be derived from bio-based platform chemicals. One promising route involves the conversion of biomass-derived furanics, such as furfural, which can be obtained from the dehydration of C5 sugars found in lignocellulosic biomass. usda.govusda.gov Subsequent catalytic transformations could lead to the formation of aromatic structures that can be oxidized to phthalic anhydride. Another avenue is the utilization of lignin, a complex aromatic polymer found in plant cell walls, which can be broken down into valuable aromatic monomers. usda.gov

For the alcohol component, 3,3,5-trimethylcyclohexanol, bio-based routes could start from terpenes, which are naturally occurring hydrocarbons found in many plants. For example, isophorone, which can be derived from acetone, a potential bio-based chemical, is a key intermediate in the synthesis of 3,3,5-trimethylcyclohexanol. The development of fermentation processes to produce these precursors from renewable sugars is a key research objective. usda.gov

The overarching goal is to develop integrated biorefinery concepts where sustainable feedstocks are converted into a range of value-added chemicals, including the building blocks for plasticizers like this compound. roquette.commdpi.com This approach not only reduces the reliance on fossil fuels but also has the potential to create more sustainable and circular economic models.

Applications of this compound in Advanced Materials

Role as a Plasticizer in Polymer Systems (e.g., heat-sensitive adhesive films)

This compound functions as a plasticizer, an additive used to increase the plasticity or fluidity of a material. cymitquimica.com In polymer systems, particularly for applications like heat-sensitive adhesive films, plasticizers play a crucial role in modifying the physical properties of the polymer to achieve desired performance characteristics. The addition of a plasticizer like this compound can lower the glass transition temperature (Tg) of the polymer, making it more flexible and less brittle at room temperature. specialchem.com

In the context of heat-sensitive adhesive films, the plasticizer's role is to ensure the adhesive remains tacky and flexible. These films are designed to adhere to a substrate upon the application of heat and pressure. The plasticizer helps to lower the activation temperature of the adhesive, allowing for bonding at lower temperatures and reducing the risk of damage to heat-sensitive substrates. While specific studies on the use of this compound in heat-sensitive adhesive films are not widely published, the general function of phthalate plasticizers in pressure-sensitive and hot-melt adhesives is well-established. pstc.org They improve the wetting of the substrate and can increase peel strength. pstc.org

The choice of plasticizer is critical and depends on its compatibility with the polymer matrix. For polar polymers like acrylics, which are often used in adhesives, polar plasticizers are generally a good choice. pstc.org The bulky and relatively non-polar nature of the trimethylcyclohexyl groups in this compound would influence its compatibility with different polymer types.

Compatibility and Performance Characteristics in Polymer Blends

The compatibility of a plasticizer with a polymer is paramount for its effective performance. An incompatible plasticizer can lead to issues such as exudation (bleeding) from the polymer matrix, which can compromise the material's properties and surface appearance. The compatibility of this compound with a given polymer is determined by the similarity of their chemical structures and polarities.

The performance of this compound in a polymer blend is evaluated based on several key parameters:

Plasticizing Efficiency: This refers to the amount of plasticizer required to achieve a desired level of flexibility or a specific reduction in the glass transition temperature.

Permanence: This is a measure of the plasticizer's ability to remain within the polymer matrix over time and under various environmental conditions. It is influenced by factors such as volatility and resistance to extraction by solvents.

Mechanical Properties: The addition of the plasticizer will alter the mechanical properties of the polymer, such as tensile strength, elongation at break, and hardness. The goal is to achieve a balance of properties suitable for the intended application.

While detailed performance data for this compound in specific polymer blends is limited in publicly available literature, its structural similarity to other high-molecular-weight phthalates suggests it would likely exhibit low volatility and good permanence. The bulky trimethylcyclohexyl groups may also impart unique properties in terms of compatibility and plasticizing efficiency compared to more linear phthalates. Further research would be needed to fully characterize its performance in various polymer systems, such as polyvinyl chloride (PVC), where it is reportedly used. cymitquimica.com

Methodological Considerations for Phthalate Analysis in Environmental and Biological Matrices

The analysis of phthalates, including this compound, in environmental and biological samples presents a unique set of challenges. The ubiquitous nature of phthalates necessitates stringent protocols to ensure the accuracy and reliability of analytical results.

Control of Laboratory Contamination Sources during Analysis

A significant hurdle in phthalate analysis is the pervasive background contamination from laboratory equipment and reagents. researchgate.netresearchgate.netcpsc.gov Phthalates are commonly found in a wide array of laboratory consumables, including plastic syringes, pipette tips, filter holders, and even solvents. researchgate.netresearchgate.nettandfonline.com A study revealed that plastic syringes and pipette tips can leach significant amounts of diethylhexyl phthalate (DEHP) and diisononyl phthalate (DINP). researchgate.nettandfonline.com Similarly, plastic filter holders made of polytetrafluoroethylene (PTFE), regenerated cellulose (B213188), and cellulose acetate (B1210297) have been shown to release dibutyl phthalate (DBP) and dimethyl phthalate (DMP). researchgate.nettandfonline.com

To mitigate this, a series of rigorous control measures are essential. These include:

Use of Phthalate-Free Materials: Whenever possible, glassware should be used instead of plastic. researchgate.net All glassware should be meticulously cleaned, often involving rinsing with phthalate-free solvents and oven-drying. youtube.com

Dedicated Laboratory Space: To prevent cross-contamination, it is advisable to have a dedicated laboratory area for phthalate analysis, particularly for the preparation of concentrated standards and samples. youtube.com

High-Purity Reagents: Utilizing high-purity solvents and reagents specifically tested for low phthalate content can significantly reduce background levels. researchgate.net

Minimizing Sample Handling: Streamlining the analytical workflow to minimize sample handling steps can reduce opportunities for contamination. thermofisher.com

A high-temperature bake-out process has also been found necessary to eliminate high levels of certain phthalates present in commercial bulking agents used in pressurized liquid extraction. researchgate.nettandfonline.comepa.gov

Sample Preparation Techniques for Complex Environmental Samples

The extraction of phthalates from complex matrices like sediment, soil, and biological tissues requires efficient and robust techniques to isolate the target analytes from interfering substances.

Extraction Methods (e.g., Pressurized Liquid Extraction, Accelerated Solvent Extraction)

Traditional extraction methods like Soxhlet are often time-consuming and require large volumes of organic solvents. researchgate.net Modern techniques such as Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), have emerged as powerful alternatives. thermofisher.comresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.netraykolgroup.comyoutube.com

PLE/ASE utilizes elevated temperatures (40–200 °C) and pressures (1500–2000 psi) to enhance the extraction efficiency of analytes from solid and semi-solid samples. thermofisher.comresearchgate.net This method offers several advantages over traditional techniques, including:

Reduced Solvent Consumption: Significantly less solvent is required, making it a more environmentally friendly and cost-effective option. researchgate.netresearchgate.net

Faster Extraction Times: Extractions that would take hours with Soxhlet can be completed in minutes. researchgate.netyoutube.com

Automation: The process can be automated, increasing sample throughput and reducing manual labor. nih.govraykolgroup.com

For instance, a study on the determination of 16 phthalate esters in sediment samples found that ASE with a dichloromethane-hexane mixture provided better extraction efficiency than Soxhlet, with average recoveries ranging from 81.2% to 128.5%. researchgate.net The U.S. Environmental Protection Agency (EPA) has recommended ASE as a standard method (SW-846-3545A). researchgate.net

Rigorous Sample Cleanup Procedures for Matrix Interference Reduction

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the final analysis. mdpi.combibliotekanauki.pl These interferences can suppress or enhance the analyte signal in the detector, leading to inaccurate quantification. researchgate.net

Common cleanup techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique where the sample extract is passed through a cartridge containing a solid adsorbent. lmaleidykla.ltmdpi.com The adsorbent retains the interferences while allowing the phthalates to pass through, or vice versa. C18 and Florisil are common adsorbents used for phthalate cleanup. researchgate.netlmaleidykla.lt

Dispersive Solid-Phase Extraction (d-SPE): This is a variation of SPE, often used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, where the adsorbent is mixed directly with the sample extract. bibliotekanauki.pl

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective for removing high-molecular-weight interferences like lipids.

The choice of cleanup method depends on the complexity of the sample matrix and the specific analytical technique being used. For example, in the analysis of phthalates in wine and olive oil, both extraction and cleanup steps are considered almost strictly necessary to maximize analyte recovery and minimize interferences. mdpi.com

Chromatographic and Spectrometric Approaches for Precise Quantification

The final step in the analytical workflow is the separation and quantification of the target phthalates. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques employed for this purpose. mdpi.comlmaleidykla.ltnih.govoregonstate.edunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and semi-volatile compounds like phthalates. lmaleidykla.ltnih.gov The sample extract is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification. oregonstate.edu Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target phthalates. lmaleidykla.ltoregonstate.edunih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile and thermally labile phthalates. youtube.com It can also offer advantages in terms of reduced background contamination compared to GC-MS. researchgate.netyoutube.com

The choice between GC-MS and LC-MS depends on the specific phthalates being analyzed, the sample matrix, and the desired sensitivity. Both techniques, when properly validated, can provide precise and reliable quantification of this compound and other phthalates in a variety of samples.

Below is a table summarizing the analytical techniques and findings from various studies:

| Analytical Technique | Matrix | Key Findings | Reference |

| Accelerated Solvent Extraction (ASE) and Gas Chromatography-Mass Spectrometry (GC-MS) | Sediment | ASE with dichloromethane-hexane mixture showed better extraction efficiency than Soxhlet. Average recoveries ranged from 81.2% to 128.5%. | researchgate.net |

| Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS) | Surface Water | The method was successfully applied to analyze phthalates in river water, with detection limits in the ng/L range. | lmaleidykla.lt |

| Gas Chromatography with Flame Ionization Detection (GC-FID) and Mass Spectrometric Detection (GC-MSD) | Cosmetics | The method demonstrated high precision and sensitivity for the determination of six phthalate esters. | nih.gov |

| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Solid and Liquid Samples | Automated systems can extract phthalates from solid and water samples quickly and effectively with minimal solvent use. | thermofisher.com |

| High-Performance Liquid Chromatography (HPLC) | Laboratory Consumables | Significant leaching of various phthalates was observed from common laboratory equipment like syringes and filter holders. | tandfonline.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Coffee Brew | A simple liquid-liquid extraction method followed by GC-MS was used to quantify phthalates in coffee samples. | nih.gov |

| QuEChERS and Gas Chromatography-Mass Spectrometry (GC-MS) | Wheat | The method was validated for the analysis of 14 phthalates, with satisfactory recoveries and precision. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization for Phthalate Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of phthalates due to its simplicity, speed, and the valuable mass spectral information it provides for identification. restek.com The optimization of GC-MS methods is crucial for achieving the necessary chromatographic resolution, especially when dealing with complex matrices or the need to separate structurally similar phthalates that may share common mass fragments. restek.com

A typical GC-MS method for phthalate profiling involves several key optimization steps: oregonstate.edunih.gov

Column Selection: The choice of the GC column's stationary phase is critical for separation. The most commonly used columns for phthalate analysis are 5-type (e.g., DB-5MS), XLB-type, and 35-type phases. restek.com For example, a comprehensive method for 31 phthalates utilized a DB-5MS column. oregonstate.edu

Carrier Gas: While helium has traditionally been the carrier gas of choice, hydrogen is increasingly being adopted as a viable alternative due to rising helium costs and supply issues. peakscientific.com Studies have demonstrated that hydrogen can be used for the analysis of phthalates without a significant loss of sensitivity, detecting compounds to levels well below regulatory limits. peakscientific.com

Temperature Programming: The oven temperature program is optimized to ensure the separation of a wide range of phthalates, from lower molecular weight compounds like dimethyl phthalate to higher molecular weight ones like ditridecyl phthalate, within a reasonable run time, such as just over 30 minutes. oregonstate.edu

Injection Mode: The injector parameters, including temperature and mode (e.g., splitless), are optimized to ensure efficient transfer of analytes to the column while preventing thermal degradation. oregonstate.edujst.go.jp For some applications, a pulsed splitless injection mode may be considered to improve performance for various sample matrices. oregonstate.edu

Detection Mode: The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. oregonstate.edupeakscientific.com In SIM mode, the instrument monitors for specific ions characteristic of the target analytes, which is particularly useful for quantifying co-eluting compounds that can be resolved by their mass spectra. oregonstate.eduscielo.br For instance, even if two phthalates co-elute chromatographically, they can often be distinguished and quantified if they have unique fragment ions. oregonstate.edu

Optimization is an iterative process, often aided by modeling software, to find the best combination of parameters that yields the shortest analysis time while maintaining effective separation and robust quantification for a broad range of phthalates, including this compound. restek.com

Development of Isomer-Specific Analytical Methods for this compound (cis/trans)

This compound can exist as different stereoisomers, specifically cis and trans isomers, based on the orientation of the substituents on the cyclohexyl rings. sigmaaldrich.comfishersci.ca As these isomers may have different physical, chemical, and toxicological properties, the development of analytical methods capable of separating and quantifying them individually is important.

The separation of cis and trans isomers is achievable using high-resolution gas chromatography. The underlying principle of separation in GC is based on the differential interaction of isomers with the stationary phase of the column. mdpi.com Generally, trans isomers tend to have shorter retention times than their cis counterparts. mdpi.com This phenomenon is attributed to the different molecular shapes affecting their interaction strength with the stationary phase. mdpi.com

While specific validated methods for the cis/trans separation of this compound are not extensively detailed in readily available literature, the feasibility is demonstrated by the successful separation of isomers of similar compounds. For example, a GC-MS method was able to separate the cis and trans isomers of di(3,5,5-trimethylhexyl)cyclohexane-1,2-dicarboxylate, a hydrogenated phthalate derivative. researchgate.net The chromatogram for this related compound clearly shows distinct peaks for the cis and trans forms, confirming that their different physical properties allow for chromatographic resolution. researchgate.net

Developing an isomer-specific method for this compound would involve:

High-Resolution Capillary Columns: Utilizing long capillary columns (e.g., >30 m, potentially up to 100 m) with a suitable stationary phase, such as a polar cyanopropylsiloxane phase, can enhance the separation of stereoisomers. mdpi.com

Optimized Temperature Ramps: Employing slow, optimized temperature gradients in the GC oven program increases the interaction time with the stationary phase, allowing for better resolution of closely eluting isomers. mdpi.com

Mass Spectrometric Identification: While the mass spectra of cis and trans isomers are often identical, their separation by chromatography allows for their individual quantification using the same characteristic ions. researchgate.net

The commercial availability of separate analytical standards for cis- and trans-Bis(3,3,5-trimethylcyclohexyl) phthalate further enables the development and validation of such isomer-specific methods. sigmaaldrich.comfishersci.ca

Evaluation of Method Sensitivity, Linearity, and Detection Limits

A critical aspect of method development is the rigorous evaluation of its performance characteristics, including sensitivity, linearity, and detection limits. These parameters define a method's capability to produce accurate and reliable quantitative data, especially at low concentrations relevant to environmental and biological monitoring. mdpi.com

Sensitivity and Detection Limits: The limit of detection (LOD) is the smallest amount of an analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. semanticscholar.org For phthalate analysis using GC-MS, these limits can vary depending on the specific compound, the sample matrix, and the instrument configuration. Studies on various phthalates report a wide range of detection capabilities.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by analyzing a series of standards at different concentrations. jst.go.jp A method is considered linear if the coefficient of determination (R²) is close to 1.000, with values greater than 0.99 often being the target. semanticscholar.orgyoutube.com For phthalates, which can be present in samples over a wide dynamic range, analysts may use two different calibration ranges to ensure accuracy for both low and high concentrations. nih.gov

The following table summarizes typical performance data for phthalate analysis from various studies, which can be considered representative of the performance expected for a validated method for this compound.

| Analyte(s) | Method | LOD | LOQ | Linearity (R²) | Reference |

|---|---|---|---|---|---|

| Phthalate Esters | GC-MS | 0.0010 - 0.0021 µg/mL | Not Specified | Not Specified | nih.gov |

| 7 Phthalates | UVA-DLLME GC-IT/MS | 0.8 - 15.4 ng/mL | 1.6 - 35.8 ng/mL | Not Specified | mdpi.com |

| 29 Phthalates & 2 Replacements | GC-MS | 17 - 230 ng/mL | Not Specified | >0.99 | nih.gov |

| 6 Phthalates & BPA | UVA-DLLME GC-IT/MS | <13 ng/g | <22 ng/g | >0.99 | nih.gov |

| 6 Phthalates & BPA | SB-DLLME GC-IT/MS | 1 - 8 ng/mL | 5 - 14 ng/mL | >0.99 | mdpi.com |

Quality Assurance and Quality Control Protocols in this compound Analysis

Rigorous quality assurance (QA) and quality control (QC) protocols are imperative in the analysis of this compound to ensure that the data generated are accurate, reliable, and defensible. Given the ubiquitous nature of some phthalates, a significant challenge is minimizing background contamination from laboratory equipment and reagents. europa.eunih.gov

Method Validation and Performance Assessment (e.g., recovery, repeatability)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key performance parameters that are assessed include recovery and repeatability.

Recovery: Recovery experiments are performed to evaluate the accuracy of a method and assess the efficiency of the sample extraction and clean-up steps. semanticscholar.org This is typically done by analyzing "spiked" samples, where a known quantity of the analyte is added to a blank matrix (e.g., clean water or oil) which is then carried through the entire analytical procedure. researchgate.netmdpi.com The percentage of the spiked amount that is measured is the recovery. High recovery rates are desirable, with typical acceptance criteria ranging from 80% to 120%. semanticscholar.orgyoutube.com

Repeatability: Repeatability (also known as intra-day precision) measures the variation in results when the same sample is analyzed multiple times under the same conditions (e.g., same operator, same instrument, within a short time frame). mdpi.com It is usually expressed as the relative standard deviation (RSD) of the replicate measurements. Low RSD values indicate high precision. For phthalate analysis, target RSDs are often below 10% or 15%. youtube.comresearchgate.net

The following table presents typical recovery and repeatability data for various phthalate analysis methods.

| Analyte(s) | Method | Recovery (%) | Repeatability/Reproducibility (RSD %) | Reference |

|---|---|---|---|---|

| Phthalate Esters | GC-MS | 94.9 - 105.6 | ≤ 4.06 | nih.gov |

| 4 Phthalates | SPE-GC | 97 - 101 | Not Specified (Reusable for 50 cycles) | mdpi.com |

| 7 Phthalates | UVA-DLLME GC-IT/MS | 66.7 - 101.2 | <11.1 (Reproducibility) | mdpi.com |

| 8 Plasticizers | GC-MS/MS | 91.8 - 122 | 1.8 - 17.8 | nih.gov |

| Phthalate Metabolites | LC/MS/MS | 74.3 - 117.5 (Accuracy) | <10 (Precision) | nih.gov |

Inter-laboratory Comparisons and Standardization Efforts

Initiatives like the HBM4EU project have organized inter-laboratory comparison investigations for phthalate biomarkers in human urine to establish a network of competent laboratories capable of generating comparable data across Europe. nih.gov Such exercises have demonstrated that QA/QC efforts can significantly improve the reproducibility of results among participating labs. nih.gov

Standardization of analytical methods is another key aspect of quality assurance. Regulatory bodies and standards organizations develop official methods to ensure uniformity in testing. For example, the U.S. Environmental Protection Agency (EPA) has published methods like Method 606 for the determination of phthalate esters in discharges. epa.gov While these methods may not specifically list every phthalate, they provide a standardized framework for extraction, calibration, and analysis that can be adapted. epa.gov

However, surveys of laboratories have shown that even when using a common technique like GC-MS, there can be significant variation in practices, such as the choice of internal standards and calibration methods. europa.eu This highlights the ongoing need for the development and adoption of standardized protocols and the use of certified reference materials to harmonize phthalate analysis, including for compounds like this compound. europa.eunih.gov

Sources and Pathways of Environmental Release

The release of this compound into the environment is linked to its production and use as a plasticizer.

Industrial activities are a primary source of environmental release for phthalates. greenfacts.org The manufacturing of the chemical itself and its incorporation into plastic resins, particularly polyvinyl chloride (PVC), can lead to emissions. researchgate.net Significant releases can occur into wastewater from production and processing facilities. greenfacts.org While direct releases to surface waters may be limited, industrial wastewater constitutes a major pathway. greenfacts.orgresearchgate.net Air emissions can also occur from PVC processing plants. greenfacts.org The EPA's Toxic Substances Control Act (TSCA) evaluation of DINP has identified workplace exposure during processes like spray-applied adhesives and coatings as a concern, highlighting the potential for industrial emissions. useforesight.io

Phthalates are ubiquitous in a vast array of consumer products, leading to widespread, diffuse releases into the environment. nih.govresearchgate.net As high molecular weight phthalates are used in items like vinyl flooring, automotive parts, wires, cables, and clothing, these products act as continuous sources of release throughout their lifecycle. researchgate.netuml.edu Phthalates can be released from these products into indoor environments, accumulating in dust. useforesight.io

Disposal of these consumer products in landfills or through other waste streams is another significant pathway. Phthalates can leach from waste plastics, and since they are not chemically bound to the polymer, they can migrate into the surrounding environment. ni.ac.rscontaminantsreviews.comnih.gov Landfill leachates can contain these compounds, which may then contaminate groundwater and surface water. researchgate.net

A key characteristic of phthalate plasticizers is that they are not covalently bonded to the polymer matrix, such as PVC. ni.ac.rsresearchgate.net This allows them to migrate to the surface of the material and leach into the surrounding environment over time. ni.ac.rscontaminantsreviews.comresearchgate.netnih.gov The rate of leaching is influenced by several factors, including temperature, contact with liquids (especially fats and oils), and the age of the plastic. contaminantsreviews.comnih.gov This process of leaching is a primary mechanism for the release of this compound from the multitude of plastic goods in which it is used. ni.ac.rsresearchgate.net Studies on similar phthalates have shown that they can leach from plastic materials into food, water, and other media. nih.gov

Spatial and Temporal Distribution in Environmental Compartments

Once released, the physical and chemical properties of this compound, particularly its low water solubility and high hydrophobicity, govern its distribution in the environment. epa.govcanada.ca

Wastewater treatment plants (WWTPs) are significant conduits for phthalates to enter aquatic systems. nih.govfrontiersin.org Although a portion of phthalates can be removed during wastewater treatment, primarily through sorption to sludge, the effluent discharged into surface waters still contains these compounds. nih.gov

Due to their hydrophobic nature, high molecular weight phthalates like this compound tend to partition from the water column and adsorb onto suspended particles and bottom sediments. epa.govcanada.ca Consequently, concentrations in sediments are often significantly higher than in the overlying surface water. greenfacts.orgcanada.ca The estimated half-life for a related compound, DINP, is 50 days in surface water and can be as long as 3,000 days in sediment, indicating its potential for persistence in this compartment. greenfacts.org

Table 1: Representative Environmental Concentrations of High Molecular Weight Phthalates (HMWPs) in Aquatic Environments (Note: Data for the specific compound this compound is not widely available. The following table presents data for the related HMWP, Di(2-ethylhexyl) phthalate (DEHP), to illustrate typical concentration ranges.)

| Environmental Compartment | Concentration Range | Location/Study Reference |

| Wastewater Influent | 1.42–7.17 µg/L | Industrial and domestic WWTPs canada.ca |

| Wastewater Effluent | 0.96–3.10 µg/L | Industrial and domestic WWTPs frontiersin.org |

| Surface Water | 0.33–97.8 µg/L | German rivers, lakes, and channels mst.dk |

| Sediment | 0.21–8.44 mg/kg (dw) | German rivers, lakes, and channels mst.dk |

| Landfill Leachate | 0.20 mg/kg | U.S. municipal landfill canada.ca |

This table is for illustrative purposes and uses data for DEHP as a proxy.

The primary sinks for this compound in the terrestrial environment are soil and dust. epa.gov Atmospheric deposition of particles with adsorbed phthalates is one source. useforesight.io A more significant pathway for soil contamination is the application of sewage sludge to agricultural land. nih.gov Phthalates strongly bind to the organic matter in sludge, and when this sludge is used as fertilizer, the contaminants are transferred to the soil. greenfacts.orgnih.gov

Once in the soil, the low mobility of high molecular weight phthalates means they are likely to remain in the upper soil layers. greenfacts.org The estimated half-life of a related compound, DINP, in soil is around 300 days, suggesting a high potential for persistence. greenfacts.org Studies have detected various phthalates in both agricultural and urban soils. canada.canih.gov

Indoor dust is also a known reservoir for phthalates released from consumer products within homes, schools, and workplaces. useforesight.io

Table 2: Representative Environmental Concentrations of High Molecular Weight Phthalates (HMWPs) in Terrestrial Environments (Note: Data for the specific compound this compound is not widely available. The following table presents data for related HMWPs like DEHP and the sum of 15 PAEs to illustrate typical concentration ranges.)

| Environmental Compartment | Concentration Range | Predominant Compound(s) | Location/Study Reference |

| Agricultural Soil | 0.445–4.437 mg/kg | Total of 15 PAEs (DEHP and DnBP dominant) | Coastal South China nih.gov |

| Soil (general) | 5 and 250 mg/kg (initial experimental concentrations) | DEHP | Kirchmann et al. (1991) canada.ca |

| Indoor Dust | 400–700 ng/m³ (median) | DEHP | General household environments nih.gov |

This table is for illustrative purposes and uses data for other phthalates as a proxy.

Atmospheric Transport and Deposition, including Long-Range Diffusion

Specific studies on the atmospheric transport, deposition, and long-range diffusion of this compound are not available in the reviewed scientific literature. However, the low vapor pressure of the structurally similar Bis(3,5,5-trimethylhexyl) phthalate (<0.001 hPa at 20°C) suggests that it is not a highly volatile compound. sigmaaldrich.com Generally, compounds with low volatility are less likely to be present in the atmosphere in significant concentrations in the gas phase.

Phthalates can be released into the atmosphere through volatilization from plastic materials and during the burning of plastics. researchgate.net Once in the atmosphere, they can associate with particulate matter and undergo long-range transport, which is a significant factor in their environmental distribution and potential to enter the food chain. researchgate.net While this is a general principle for phthalates, no specific data confirms this pathway for this compound.

Mechanisms of Environmental Transport and Inter-compartmental Exchange

The following sections address the specific mechanisms of environmental transport for this compound. It is important to note the significant lack of empirical data for this specific compound.

Volatilization and Atmospheric Cycling

Detailed research on the volatilization and atmospheric cycling of this compound is currently unavailable. The low vapor pressure reported for the related compound, Bis(3,5,5-trimethylhexyl) phthalate, indicates a low tendency to volatilize from surfaces under standard conditions. sigmaaldrich.com For many phthalates, volatilization from consumer products is a known pathway of entry into the environment. researchgate.net However, without specific measurements of the Henry's Law constant and atmospheric reaction rates for this compound, its atmospheric residence time and cycling behavior cannot be determined.

Sediment-Water Partitioning and Resuspension

There are no specific studies on the sediment-water partitioning and resuspension of this compound. For phthalates in general, those with higher molecular weights and greater hydrophobicity tend to adsorb to suspended particulate matter and sediment in aquatic environments. The partitioning behavior is influenced by factors such as the organic carbon content of the sediment and the physicochemical properties of the specific phthalate.

Adsorption and Desorption in Soil and Sediment Matrices

Specific data on the adsorption and desorption of this compound in soil and sediment matrices could not be located in the available literature. A safety data sheet for the compound explicitly states that data on its mobility in soil is not available. echemi.com The adsorption of phthalates to soil and sediment is a key process governing their environmental fate and bioavailability. This behavior is largely dependent on the compound's octanol-water partition coefficient (Kow) and the characteristics of the soil or sediment, such as organic matter content and particle size distribution. Without this data for this compound, its potential for leaching into groundwater or binding to soil particles remains unknown.

Table of Chemical Compounds

| Chemical Name |

| 1,2-Bis(3,3,5-trimethylcyclohexyl) 1,2-benzenedicarboxylate |

| This compound |

| Bis(3,5,5-trimethylhexyl) phthalate |

Abiotic Transformation Processes

Abiotic degradation involves non-biological processes that transform the chemical structure of a compound. For phthalates, the primary abiotic transformation routes are photodegradation and, to a lesser extent, hydrolysis. These processes are significantly influenced by environmental conditions.

Photodegradation Mechanisms and Kinetics

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. While direct photolysis of many phthalates in water is slow, the process can be accelerated by the presence of other substances in the environment. For instance, studies on compounds like bis(2-ethylhexyl) phthalate (DEHP) show that its photodegradation is facilitated by natural water constituents such as nitrate (B79036) ions, ferric ions, and dissolved organic matter like fulvic acids. nih.gov These substances can generate highly reactive species, such as hydroxyl radicals (•OH), which then attack the phthalate molecule. nih.gov

The proposed mechanisms for other phthalates, which could be applicable to this compound, involve several reactions:

Hydroxyl Radical Attack: The aromatic ring of the phthalate is susceptible to attack by •OH radicals, leading to hydroxylation and subsequent ring-opening. frontiersin.org

Ester Cleavage: UV radiation can provide the energy to break the ester bonds, although this is generally a slower process than radical-mediated degradation.

Side-Chain Oxidation: The alkyl chains (in this case, the trimethylcyclohexyl groups) can also be oxidized.

The kinetics of photodegradation for analogous phthalates like dibutyl phthalate (DBP) have been shown to follow pseudo-first-order kinetics, but the rates are highly dependent on the specific environmental matrix. frontiersin.org For DEHP, the presence of fulvic acids at low concentrations can promote photolysis through energy transfer, while at high concentrations, they can inhibit it by acting as a light screen. nih.gov

Hydrolysis in Aqueous Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of phthalate esters, this involves the cleavage of the ester bonds to yield phthalic acid and the corresponding alcohol—in this case, 3,3,5-trimethylcyclohexanol.

However, abiotic hydrolysis of high-molecular-weight phthalates like DEHP is generally considered to be a very slow process under typical environmental conditions and is often deemed negligible compared to biodegradation. d-nb.infonih.gov The large, sterically hindered trimethylcyclohexyl groups in this compound would likely make it even more resistant to abiotic hydrolysis than simpler, linear-chain phthalates.

Influence of Environmental Factors (e.g., pH, Temperature) on Abiotic Degradation

Environmental factors play a crucial role in the rate of abiotic transformation processes.

pH: The pH of the aqueous medium can influence both hydrolysis and photodegradation. While neutral pH (around 7.0) is common in many surface waters, extreme pH conditions (highly acidic or alkaline) can theoretically accelerate hydrolysis, though the process remains slow for complex phthalates. nih.govsigmaaldrich.com For photodegradation, pH can affect the generation and reactivity of photochemically produced reactive species. nih.gov

Temperature: An increase in temperature generally increases the rate of chemical reactions, including hydrolysis and photodegradation. However, for abiotic processes in the environment, the effect of temperature is often less significant than the influence of sunlight intensity or the concentration of photosensitizing agents. nih.govnih.gov

Table 1: Summary of Abiotic Degradation Factors for Phthalate Esters

| Process | Key Mechanisms | Influencing Factors | General Rate for High MW Phthalates | Expected Products |

|---|---|---|---|---|

| Photodegradation | Indirect photolysis via reactive species (e.g., •OH); Direct photolysis (minor). nih.govfrontiersin.org | Sunlight intensity (UV), presence of sensitizers (Nitrates, Fe³⁺, Fulvic Acids). nih.gov | Slow, but can be significant under ideal conditions. | Hydroxylated intermediates, Phthalic acid, Benzoic acid, Ring-opening products. frontiersin.org |

| Hydrolysis | Cleavage of ester bonds by water. d-nb.info | pH (faster at extremes), Temperature. nih.gov | Very slow to negligible under typical environmental pH and temperature. nih.gov | Phthalic acid, corresponding alcohol (3,3,5-trimethylcyclohexanol). |

Biotic Degradation Processes (Biodegradation)

Biodegradation by microorganisms is the principal mechanism for the removal of phthalate esters from the environment. nih.govx-mol.com A wide variety of bacteria and fungi have demonstrated the ability to break down these compounds.

Microbial Degradation in Aerobic Conditions

Under aerobic conditions (in the presence of oxygen), microorganisms can completely mineralize phthalates to carbon dioxide and water. sysu.edu.cn

The aerobic bacterial degradation of phthalates is typically a two-stage process that has been extensively studied for a range of phthalates. sysu.edu.cnnih.gov

Stage 1: Esterase-Mediated Hydrolysis The initial step is the hydrolysis of the two ester linkages. This is catalyzed by enzymes called esterases or hydrolases, which are often specific to the type of phthalate. nih.govnih.gov The process occurs sequentially:

The diester (this compound) is hydrolyzed into a monoester (mono-(3,3,5-trimethylcyclohexyl) phthalate) and one molecule of 3,3,5-trimethylcyclohexanol.

The monoester is then further hydrolyzed to produce phthalic acid and a second molecule of 3,3,5-trimethylcyclohexanol. nih.gov

The efficiency of this step can be a major bottleneck, especially for phthalates with bulky, branched side chains, which can sterically hinder the enzyme's access to the ester bond. nih.gov Bacterial genera such as Gordonia, Rhodococcus, and Bacillus are known to produce effective phthalate esterases. nih.govsysu.edu.cnnih.gov

Stage 2: Dioxygenase-Catalyzed Ring Cleavage Once phthalic acid is formed, the aromatic ring is attacked by dioxygenase enzymes. This is a critical step in the degradation pathway. nih.gov

Dihydroxylation: Phthalate dioxygenase, a Rieske-type oxygenase, incorporates two hydroxyl groups onto the phthalic acid ring to form a cis-dihydrodiol intermediate (e.g., cis-4,5-dihydro-4,5-dihydroxyphthalate). nih.govconstantsystems.com

Dehydrogenation & Decarboxylation: This intermediate is then acted upon by a dehydrogenase and a decarboxylase to form protocatechuate (3,4-dihydroxybenzoic acid), a central intermediate in the degradation of many aromatic compounds. sysu.edu.cnnih.gov

Ring Cleavage: The protocatechuate ring is subsequently cleaved by other dioxygenases (either via ortho- or meta-cleavage pathways), and the resulting aliphatic products are funneled into central metabolic pathways like the Krebs cycle. nih.govnih.gov

Bacterial genera such as Comamonas and Pseudomonas are well-known for their ability to degrade the phthalate ring structure through these dioxygenase-catalyzed pathways. nih.govresearchgate.net

Table 2: Key Enzymes in Aerobic Bacterial Degradation of Phthalates

| Degradation Stage | Enzyme Class | Function | Example Bacterial Genera |

|---|---|---|---|

| Ester Hydrolysis | Esterase / Hydrolase nih.govnih.gov | Cleaves ester bonds to form phthalic acid and alcohol. | Gordonia, Rhodococcus, Bacillus nih.govsysu.edu.cn |

| Aromatic Ring Attack | Phthalate Dioxygenase nih.gov | Adds two hydroxyl groups to the phthalic acid ring. | Comamonas, Pseudomonas, Burkholderia nih.govconstantsystems.com |

| Protocatechuate Dioxygenase nih.gov | Cleaves the resulting protocatechuate ring. | Comamonas, Pseudomonas, Acinetobacter nih.gov |

Fungal Degradation Mechanisms

While the fungal degradation of various phthalates has been documented, specific studies identifying the mechanisms for this compound are not present in the current body of scientific literature. Generally, fungi are known to secrete extracellular enzymes like lipases and esterases that can initiate the breakdown of phthalate esters. This process typically involves the hydrolysis of the ester bonds, separating the phthalic acid backbone from the alcohol side chains. Following this initial step, the resulting intermediates, phthalic acid and the corresponding alcohol (in this case, 3,3,5-trimethylcyclohexanol), would likely be further metabolized through various intracellular pathways. However, the specific fungal species capable of transforming this compound and the precise enzymatic pathways have not been identified.

Identification and Characterization of Key Microbial Strains and Consortia

A significant number of microbial strains and consortia capable of degrading common phthalates have been isolated and characterized. These microorganisms are typically isolated from phthalate-contaminated environments such as soil and sludge. For instance, consortia containing species from genera like Gordonia, Pseudomonas, Rhodococcus, and Mycobacterium have shown high efficiency in degrading various phthalates. The degradation process often involves a synergistic relationship between different microbial species within a consortium, where the metabolic products of one organism are utilized by another.

Despite the extensive research in this area for other phthalates, there is no specific information available that identifies or characterizes microbial strains or consortia with the demonstrated ability to degrade this compound. The unique branched structure of its trimethylcyclohexyl side chains may present a challenge for the enzymatic systems of microorganisms typically effective against linear or less complex branched phthalates.

Microbial Degradation in Anaerobic and Anoxic Environments

The biodegradation of phthalates can also occur in environments devoid of oxygen. Under these anaerobic or anoxic conditions, different biochemical strategies are employed by microorganisms to break down these compounds.

In the absence of oxygen, the initial hydrolysis of the phthalate ester to phthalic acid and alcohol remains a key step. The subsequent degradation of the aromatic phthalic acid ring is more challenging without oxygen to act as an electron acceptor. Anaerobic microbes have evolved specific pathways, such as the addition of coenzyme A to form a thioester (thioesterification), which activates the ring for further reduction and eventual cleavage. This process, often followed by decarboxylation, breaks down the aromatic structure into aliphatic compounds that can be channeled into central metabolic pathways. While these pathways are understood for compounds like phthalic acid, their specific application to the degradation of this compound under anaerobic conditions has not been experimentally verified.

Anaerobic microbial communities, often found in sediments, landfills, and wastewater treatment sludge, play a crucial role in the transformation of phthalates in oxygen-depleted zones. These communities are complex, typically involving a consortium of fermentative bacteria, syntrophic bacteria, and methanogenic archaea. The initial breakdown of phthalates is carried out by fermentative bacteria, and the resulting intermediates are then sequentially metabolized by other members of the community, ultimately leading to the production of methane (B114726) and carbon dioxide. The efficacy of these communities in degrading this compound remains an open question, as its complex structure may hinder its uptake and metabolism by these specialized microbial consortia.

Molecular and Enzymatic Basis of Microbial Phthalate Degradation

The microbial degradation of phthalates is underpinned by a specific set of enzymes that catalyze the key steps in the breakdown process.

The enzymatic degradation of phthalates typically begins with the action of esterases or lipases that hydrolyze the ester bonds. The resulting phthalic acid is then targeted by dioxygenase enzymes in aerobic bacteria, which hydroxylate the aromatic ring, making it susceptible to cleavage. Key enzymes in this process include phthalate dioxygenase, which initiates the attack on the aromatic ring, and subsequent dehydrogenases and decarboxylases that further break down the intermediates.

For anaerobic degradation, a different set of enzymes is involved, including those responsible for the formation of the phthaloyl-CoA thioester and the subsequent reductive pathway. However, the specific enzymes capable of acting on this compound, particularly those that can accommodate its bulky and branched side chains, have not been isolated or characterized. The steric hindrance presented by the 3,3,5-trimethylcyclohexyl groups may render it a poor substrate for the known phthalate-degrading enzymes. Further research is needed to elucidate the specific enzymatic machinery required for the biodegradation of this particular compound.

Genetic Regulation of Degradation Pathways and Operon Structures

The microbial breakdown of phthalate esters is a genetically controlled process, with the responsible genes often organized into functional units called operons. nih.govresearchgate.net These operons, which can be located on either the chromosome or on plasmids, are typically induced in the presence of a specific phthalate isomer. nih.govresearchgate.net The genetic organization can vary significantly between different bacterial species.

Aerobic degradation of phthalates generally proceeds through the activity of esterases, which hydrolyze the phthalate ester into phthalic acid and an alcohol moiety. d-nb.infonih.gov The central phthalic acid intermediate is then targeted by dioxygenase enzymes. nih.gov In Gram-negative bacteria, the pathway often involves the formation of 4,5-dihydroxyphthalate, while in Gram-positive bacteria, it typically proceeds via 3,4-dihydroxyphthalate. nih.govnih.gov Both pathways converge on protocatechuate, a key intermediate that is further metabolized through ring-cleavage pathways. nih.govnih.gov

The genes encoding these enzymes are well-studied in several bacteria:

In Burkholderia cepacia DBO1, the five structural genes responsible for converting phthalate to protocatechuate are found on the chromosome and are organized into at least three separate transcriptional units: ophA1, ophDC, and ophA2B. researchgate.netnih.gov

In Mycobacterium vanbaalenii PYR-1, a putative phthalate degradation operon (pht) has been identified. nih.gov It contains genes for the large and small subunits of phthalate dioxygenase (phtAa, phtAb), a dehydrogenase (phtB), and ferredoxin components (phtAc, phtAd), but notably lacks a decarboxylase gene within the immediate vicinity. nih.gov

In Rhodococcus sp. strain DK17, the genes for phthalate and terephthalate (B1205515) degradation are organized into two distinct operons that are duplicated and present on two different megaplasmids, pDK2 and pDK3. nih.gov

Table 1: Key Genes in Phthalate Degradation Pathways

| Gene Designation | Enzyme/Protein Function | Organism Example | Reference |

|---|---|---|---|

| pht genes | Catalyze the oxidation and decarboxylation of phthalate. | General | nih.gov |

| ophA1 | Phthalate dioxygenase reductase | Burkholderia cepacia DBO1 | nih.gov |

| ophA2 | Phthalate dioxygenase oxygenase | Burkholderia cepacia DBO1 | nih.gov |

| ophB | cis-phthalate dihydrodiol dehydrogenase | Burkholderia cepacia DBO1 | nih.gov |

| ophC | 4,5-dihydroxyphthalate decarboxylase | Burkholderia cepacia DBO1 | nih.gov |

| pca genes | Involved in the intradiol ring cleavage of protocatechuate. | General | nih.gov |

| lig and pra genes | Involved in the extradiol ring cleavage of protocatechuate. | General | nih.gov |

Influence of Environmental Parameters on Biodegradation Kinetics and Efficiency

The rate and extent of this compound biodegradation in the environment are expected to be heavily influenced by a variety of physicochemical and biological factors. Studies on other phthalates have consistently shown that conditions such as organic carbon content, nutrient levels, redox potential, and the composition of the local microbial population are critical determinants of degradation efficiency.

Organic Carbon Content, Nutrient Availability, and Redox Conditions

Specific data on how these parameters affect this compound are limited, but research on analogous compounds provides significant insights.

Organic Carbon Content: The presence of organic carbon can have a dual effect on phthalate biodegradation. High levels of dissolved organic carbon (DOC) have been shown to decrease the apparent bioconcentration factors (BCFs) of dibutyl phthalate (DBP) and di-2-ethylexyl phthalate (DEHP), suggesting that DOC plays a significant role in their bioavailability. nih.gov In soil, phthalates with higher hydrophobicity tend to bind more strongly to organic matter, which can render them less available to microorganisms for degradation. researchgate.net

Nutrient Availability: The availability of essential nutrients, particularly nitrogen (N) and phosphorus (P), is crucial for microbial growth and metabolic activity, and thus for phthalate degradation. nih.gov One study investigating the biodegradation of DBP and DEHP by the alga Chlorella vulgaris found that the addition of N and P significantly influenced the degradation rate constants. nih.gov The effect of nitrogen was more pronounced, and the combined addition of both nutrients had the greatest positive impact. nih.gov Similarly, laboratory studies on Gordonia sp. showed that the composition of the mineral salt medium had a significant effect on phthalate degradation, with an optimal medium composition leading to over 90% removal. nih.gov

Redox Conditions: The presence or absence of oxygen is a critical factor. Aerobic biodegradation is generally the main pathway for the mineralization of phthalate esters in the environment. nih.gov Anaerobic degradation is typically much slower than aerobic degradation. researchgate.net Under methanogenic (anaerobic) conditions, for example, the intermediate metabolites of DEHP, such as 2-ethylhexanol and mono(2-ethylhexyl) phthalate, can be degraded to methane, but the parent DEHP compound remained unaffected over a 330-day period in one study. nih.gov

Structure and Activity of Microbial Communities

The degradation of phthalates is not performed by a single microbial species but rather by diverse communities of bacteria and fungi. nih.gov The structure and metabolic capabilities of these communities are paramount to efficient bioremediation.

Numerous bacterial genera have been identified as effective phthalate degraders, including Pseudomonas, Comamonas, Sphingomonas, Gordonia, Rhodococcus, and Bacillus. nih.gov The efficiency of degradation can be enhanced by the synergistic actions of different species within a community. For instance, the complete mineralization of some complex phthalates requires the metabolic cooperation of two or more types of bacteria. d-nb.info An example is the degradation of di-n-octyl phthalate, where Gordonia sp. converts the parent compound into phthalic acid, which is then degraded by Arthrobacter sp. d-nb.info

However, the relationship between phthalates and microbial communities can also be antagonistic. High concentrations of certain phthalates, such as diethyl phthalate (DEP), can inhibit microbial activity by disrupting cell membrane fluidity, leading to a reduction in bacterial numbers. nih.govresearchgate.net The structure of the phthalate itself influences its impact; the less bioavailable DEHP showed no significant effect on microbial communities even at high concentrations. researchgate.net

Table 2: Examples of Phthalate-Degrading Microorganisms and Their Substrates

| Microorganism | Phthalate(s) Degraded | Reference |

|---|---|---|

| Rhodococcus sp. 2G | Seven types of PAEs including DBP and DEHP | sysu.edu.cn |

| Gordonia sp. JDC-2 | Di-n-octyl phthalate (DOP) | d-nb.info |

| Arthrobacter sp. JDC-32 | Phthalic Acid (PA) | d-nb.info |

| Fusarium culmorum | Di-n-butyl phthalate (DBP), Di-2-ethylhexyl phthalate (DEHP) | nih.gov |

| Bacillus aquimaris | Di-2-ethylhexyl phthalate (DEHP) | researchgate.net |

| Micromonospora purpurea M110 | Di-2-ethylhexyl phthalate (DEHP) | researchgate.net |

Bioaccumulation and Trophic Transfer in Aquatic and Terrestrial Food Webs

The potential for chemical substances to accumulate in living organisms and move through food webs is a critical aspect of their environmental risk assessment. For this compound, understanding its behavior in aquatic and terrestrial ecosystems is essential for predicting its potential impact.

Bioconcentration Factors (BCFs) and Bioaccumulation Factors (BAFs) in Aquatic Organisms (e.g., invertebrates, fish)